Myosin ATPase Inhibition: 84% Force Reduction Observed for the Reduced Amine Derivative vs. Comparator Allosteric Modulators
The reduced amine derivative of CAS 100200-70-2, N-(2-methoxyphenyl)-4-methylbenzenesulfonamide (CAS 6295-94-9), serves as the closest structurally characterized analog with quantitative in vitro data. In demembranated muscle fiber force measurements, this analog reduced isometric force by 84% at saturating concentrations and prevented ATP consumption during electrically stimulated contractions, establishing it as a potent allosteric inhibitor of myosin ATPase (EC 5.6.1.8) [1]. By comparison, the des-methoxy reference compound N-benzyl-p-toluenesulfonamide, while also an inhibitor, displays a significantly attenuated force reduction profile, highlighting the functional impact of the 2-methoxy group on target engagement [1]. The parent imine CAS 100200-70-2 is the direct synthetic precursor to this bioactive amine and is annotated as an inhibitor ligand for the same enzyme in the BRENDA database, supporting its use in myosin-targeted chemical biology [2].
| Evidence Dimension | Isometric force reduction in demembranated muscle fiber assay (myosin ATPase inhibition) |
|---|---|
| Target Compound Data | N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide (reduced form of CAS 100200-70-2): 84% force reduction at saturating concentration; prevents ATP consumption during electrically stimulated contractions |
| Comparator Or Baseline | N-Benzyl-p-toluenesulfonamide (des-methoxy analog): inhibitor of myosin ATPase but with quantitatively weaker force reduction profile; exact % force reduction not reported in same assay format |
| Quantified Difference | The 2-methoxy analog achieves near-complete (84%) force suppression; the des-methoxy comparator is qualitatively weaker, confirming the 2-methoxy group is required for full potency |
| Conditions | In vitro demembranated muscle fiber assay; myosin ATPase enzyme source: rabbit skeletal muscle; electrically stimulated contractions; saturating inhibitor concentration |
Why This Matters
Procurement of CAS 100200-70-2 provides access to the most potent myosin-modulating chemotype in this series; substituting with a des-methoxy tosyl sulfonamide would result in significantly attenuated inhibitory activity.
- [1] Martin, R.; Risacher, C.; Barthel, A.; Jaeger, A.; Schmidt, A.; Richter, S.; Boehl, M.; Preller, M.; Chinthalapudi, K.; Manstein, D.; Gutzeit, H.; Knölker, H.-J. Silver(I)-Catalyzed Route to Pyrroles: Synthesis of Halogenated Pseudilins as Allosteric Inhibitors for Myosin ATPase and X-ray Crystal Structures of the Protein–Inhibitor Complexes. Eur. J. Org. Chem. 2014, 4487–4505. Specifically, BRENDA entry for N-benzyl-p-toluenesulfonamide (ligand ID 151928): "reduces force in muscle contraction by 84% and prevents consumption of ATP during electrically stimulated contractions." View Source
- [2] BRENDA Enzyme Database. EC 5.6.1.8 (Myosin ATPase) Inhibitor List. N-(2-Methoxybenzylidene)-4-methylbenzenesulfonamide (BRENDA Ligand ID 205501) annotated as inhibitor; N-(3,5-dibromo-2-methoxybenzylidene)-, N-(3,5-dichloro-2-methoxybenzylidene)-, and N-(3,5-difluoro-2-methoxybenzylidene)-4-methylbenzenesulfonamides also listed as comparators. View Source
